

Chemical structure and properties of Stachybotrylactam

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Stachybotrylactam: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of **Stachybotrylactam** for Researchers, Scientists, and Drug Development Professionals.

Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane class of natural products, first isolated from the fungus Stachybotrys sp.[1]. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including immunosuppressive and weak antiviral properties[1]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for **Stachybotrylactam**.

Chemical Structure and Physicochemical Properties

Initially, the structure of a related spirolactam was misidentified, but subsequent total synthesis and spectroscopic analysis led to a structural revision, confirming the correct structure of **Stachybotrylactam**[2]. It is a complex heterocyclic compound featuring a spirodihydrobenzofuranlactam core.

The key physicochemical properties of **Stachybotrylactam** are summarized in the table below for easy reference.



Property	Value	Reference(s)
Molecular Formula	C23H31NO4	[1]
Molecular Weight	385.5 g/mol	[1]
CAS Number	163391-76-2	[1]
Appearance	Light Tan Lyophilisate	[1]
Purity	>95% by HPLC	[1]
Solubility	Soluble in ethanol, methanol, DMF, and DMSO	[1]
UV max (λ)	219 nm	

Spectroscopic Data

The structural elucidation of **Stachybotrylactam** was achieved through extensive spectroscopic analysis. While a comprehensive, consolidated table of NMR data is not readily available in single public sources, key spectroscopic information has been reported across various studies.

Mass Spectrometry (MS): High-resolution mass spectrometry is a key technique for the identification and quantification of **Stachybotrylactam**. In positive ionization mode, the protonated molecule [M+H]⁺ is typically observed. Tandem mass spectrometry (MS/MS) experiments can provide characteristic fragmentation patterns useful for structural confirmation[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of **Stachybotrylactam**. The complex polycyclic structure results in a detailed spectrum with characteristic shifts for the aromatic, olefinic, and aliphatic protons and carbons. Specific chemical shifts and coupling constants can be found in the supplementary materials of publications detailing its isolation and synthesis[3].

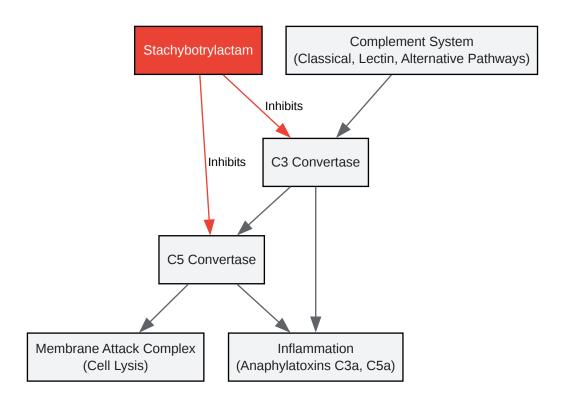
Biological Activity and Signaling Pathways



Stachybotrylactam exhibits a range of biological activities, making it a molecule of interest for drug development.

Immunosuppressive Activity

Stachybotrylactam and related phenylspirodrimanes have been reported to possess immunosuppressive properties, primarily through the inhibition of the complement system[4]. The complement system is a crucial part of the innate immune response, and its inhibition can modulate inflammatory processes. The exact molecular mechanism of inhibition by **Stachybotrylactam** is an area of ongoing research, but it is believed to interfere with the complement activation cascade.



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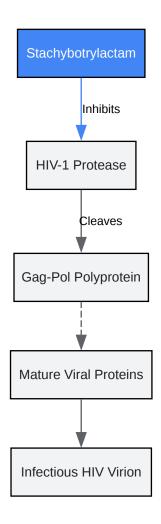
Proposed mechanism of complement system inhibition.

HIV-1 Protease Inhibition

Stachybotrylactam has been shown to exhibit weak inhibitory activity against HIV-1 protease, an enzyme essential for the maturation of the HIV virion[5]. HIV-1 protease cleaves viral polyproteins into functional proteins. Inhibition of this enzyme prevents the formation of mature, infectious virus particles. While the inhibitory concentration (IC₅₀) of **Stachybotrylactam** is



relatively high, its unique chemical scaffold may serve as a starting point for the development of more potent inhibitors.



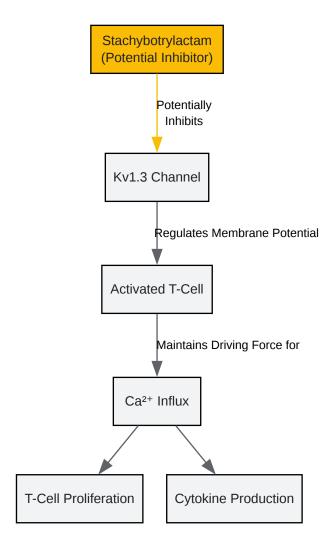
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Mechanism of HIV-1 protease inhibition.

Potential Interaction with Kv1.3 Potassium Channels

Some studies suggest that phenylspirodrimanes may interact with ion channels. The voltage-gated potassium channel Kv1.3, which is highly expressed on activated T-lymphocytes, plays a crucial role in regulating the immune response. Inhibition of Kv1.3 can suppress T-cell proliferation and cytokine production, making it a target for immunosuppressive drugs. While direct and potent inhibition of Kv1.3 by **Stachybotrylactam** has not been definitively established, the structural class of the molecule makes this an interesting area for further investigation.





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Potential interaction with the Kv1.3 channel.

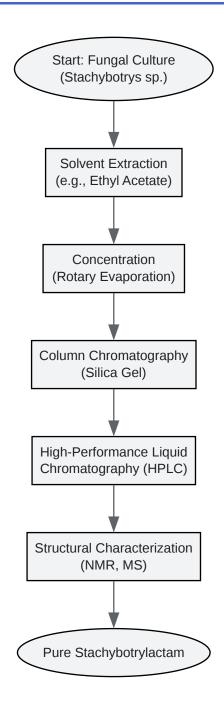
Experimental Protocols

This section provides an overview of key experimental methodologies related to the study of **Stachybotrylactam**.

Isolation and Purification

Stachybotrylactam is naturally produced by fungi of the genus Stachybotrys. The general workflow for its isolation and purification is outlined below.





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General workflow for isolation and purification.

Methodology:

• Fungal Culture: Stachybotrys sp. is cultured on a suitable medium (e.g., potato dextrose agar) to allow for the production of secondary metabolites.



- Extraction: The fungal mycelium and agar are extracted with an organic solvent such as ethyl acetate to isolate the crude mixture of compounds.
- Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
- Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.
- HPLC Purification: Fractions containing Stachybotrylactam are further purified by reversedphase high-performance liquid chromatography (HPLC) to obtain the pure compound.
- Structural Characterization: The identity and purity of the isolated Stachybotrylactam are confirmed by spectroscopic methods, including mass spectrometry and ¹H and ¹³C NMR.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Stachybotrylactam** (and appropriate controls) for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of Stachybotrylactam and its IC₅₀ value.

This technical guide provides a foundational understanding of the chemical and biological properties of **Stachybotrylactam**. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

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